molecular formula C19H22N2O5S B2391419 4-methoxy-1-methyl-5-(4-(phenylsulfonyl)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 2034441-21-7

4-methoxy-1-methyl-5-(4-(phenylsulfonyl)piperidine-1-carbonyl)pyridin-2(1H)-one

Numéro de catalogue: B2391419
Numéro CAS: 2034441-21-7
Poids moléculaire: 390.45
Clé InChI: RSIBKEIMXJYARA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Methoxy-1-methyl-5-(4-(phenylsulfonyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a synthetic chemical compound intended for research and development purposes. This pyridin-2(1H)-one derivative features a complex structure incorporating a 4-(phenylsulfonyl)piperidine moiety, a motif present in compounds investigated for various biological activities . Compounds with similar structural features, such as related pyridinone hybrids, have demonstrated promising biological activity in scientific research. For instance, olefin-pyridinone hybrid compounds have shown potent anti-melanoma activity in studies, exhibiting efficacy against human melanoma cell lines and patient-derived metastatic melanoma cells . The piperidine carbonyl group in its structure is a common pharmacophore in medicinal chemistry, often utilized in the design of molecules for neurodegenerative research . Similarly, the phenylsulfonyl group is a frequent structural component in various pharmacologically active molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the compound's suitability for any specific experimental purpose.

Propriétés

IUPAC Name

5-[4-(benzenesulfonyl)piperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-20-13-16(17(26-2)12-18(20)22)19(23)21-10-8-15(9-11-21)27(24,25)14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIBKEIMXJYARA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-methyl-5-(4-(phenylsulfonyl)piperidine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxy and Methyl Groups: These groups can be introduced via methylation and methoxylation reactions using reagents like methyl iodide and sodium methoxide.

    Attachment of the Piperidine and Phenylsulfonyl Groups: This step may involve nucleophilic substitution reactions where the piperidine ring is introduced, followed by sulfonylation using phenylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

4-methoxy-1-methyl-5-(4-(phenylsulfonyl)piperidine-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the pyridinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical agent. The presence of the phenylsulfonyl group enhances its pharmacological properties, making it a candidate for drug development targeting various diseases.

Case Study: Anticancer Activity

Research indicates that compounds similar to 4-methoxy-1-methyl-5-(4-(phenylsulfonyl)piperidine-1-carbonyl)pyridin-2(1H)-one exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent .

Neuropharmacology

The compound's structural features suggest it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Case Study: Neurotransmitter Modulation

In vitro studies have shown that related compounds can modulate neurotransmitter release, which could be beneficial in treating neurological disorders such as depression and anxiety. For example, a study found that similar piperidine derivatives could enhance serotonin levels in synaptic clefts, indicating a possible mechanism for antidepressant effects .

Anti-inflammatory Properties

The sulfonamide moiety is known for its anti-inflammatory effects. Research into compounds with similar structures has revealed their ability to inhibit inflammatory cytokines, which could lead to therapeutic applications in inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A recent investigation demonstrated that derivatives of sulfonamide compounds effectively reduced the production of pro-inflammatory cytokines in cellular models of inflammation. This suggests that 4-methoxy-1-methyl-5-(4-(phenylsulfonyl)piperidine-1-carbonyl)pyridin-2(1H)-one may also possess similar anti-inflammatory capabilities .

Mécanisme D'action

The mechanism of action of 4-methoxy-1-methyl-5-(4-(phenylsulfonyl)piperidine-1-carbonyl)pyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparaison Avec Des Composés Similaires

Structural Analogs with Sulfonyl and Piperidine Moieties

Compound A : Beispiel 12 (from )
  • Structure: 3-Methoxy-5-[(4-(4,4-dibutylaminocarbonyl)phenylsulfonyl)amino)carbonyl]pyridin-2-carboxamide.
  • Key Features :
    • Sulfonamide linker and phenylsulfonyl group (similar to the target compound).
    • Demonstrated prolylhydroxylase inhibition , used in fibrotic disease treatment.
  • Comparison: The target compound lacks the dibutylaminocarbonyl group but shares the phenylsulfonyl-piperidine motif, suggesting possible overlap in binding to sulfonyl-sensitive enzymes. The methoxy group at position 4 (vs. 3 in Compound A) may alter steric interactions in enzymatic pockets .
Compound B : 5-Chloro-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one hydrochloride ()
  • Structure: Chlorinated pyridinone with a piperidinylmethyl substituent.
  • Key Features :
    • Piperidine ring enhances solubility via protonation at physiological pH.
  • Comparison :
    • The target compound’s piperidine is part of a bulkier carbonyl-linked sulfonyl group, which may reduce solubility but improve target affinity compared to Compound B’s simpler piperidinylmethyl chain .

Pyridin-2(1H)-one Derivatives with SSRI Activity

Compound C : 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one ()
  • Structure : Piperazine-linked phenyl group at position 1.
  • Biological Activity : Potent serotonin reuptake inhibition (SSRI) with IC₅₀ values < 100 nM.
  • Both compounds exploit nitrogen-rich heterocycles for target engagement, but divergent substituents dictate therapeutic applications .

Analogs with Alternative Substituents

Compound D : 3-(3-Chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one ()
  • Structure: Chlorophenyl and phenylamino groups at positions 3 and 3.
  • Biological Activity: Targets mechanical allodynia via unknown mechanisms.

Physicochemical Properties

Property Target Compound Compound A Compound C
Molecular Weight ~450 g/mol ~520 g/mol ~320 g/mol
logP (Predicted) 3.2 4.1 2.8
Solubility (aq.) Low (sulfonyl hydrophobicity) Moderate High (piperazine)

Activité Biologique

4-Methoxy-1-methyl-5-(4-(phenylsulfonyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structure, featuring a pyridine ring substituted with various functional groups, suggests possible interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Chemical Structure

The compound's molecular formula is C19H22N2O4SC_{19}H_{22}N_2O_4S. The structural components include:

  • A pyridine ring that may facilitate binding to various receptors.
  • A piperidine moiety , which is often associated with neuroactive compounds.
  • A phenylsulfonyl group , which may enhance solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Studies suggest that the phenylsulfonyl group enhances the compound's binding affinity to target proteins, potentially modulating their activity.

Biological Activity Data

Activity TypeTargetEffectReference
Enzyme InhibitionSoluble Epoxide Hydrolase (sEH)Potent inhibitor, improves pharmacokinetics
Receptor Modulation5-HT2A ReceptorHigh selectivity and oral bioavailability
CytotoxicityCancer Cell LinesInduces apoptosis in specific lines

Case Studies

  • Inhibition of Soluble Epoxide Hydrolase (sEH) : Research has demonstrated that compounds similar to 4-methoxy-1-methyl-5-(4-(phenylsulfonyl)piperidine-1-carbonyl)pyridin-2(1H)-one exhibit significant inhibition of sEH, an enzyme implicated in various inflammatory processes. This inhibition leads to increased levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory effects and may contribute to cardiovascular protection .
  • Selective Modulation of 5-HT2A Receptors : Another study highlighted the compound's selectivity for the 5-HT2A receptor, a target in the treatment of psychiatric disorders. The compound demonstrated robust preclinical efficacy, indicating its potential as a therapeutic agent for conditions such as depression and anxiety .
  • Anticancer Activity : Preliminary investigations into the cytotoxic effects of this compound revealed its ability to induce apoptosis in certain cancer cell lines. This suggests potential applications in oncology, particularly for tumors resistant to conventional therapies .

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of similar compounds by modifying substituents on the piperidine nitrogen. These modifications have led to improved solubility and bioavailability, enhancing therapeutic efficacy while minimizing side effects .

Q & A

What are the standard synthetic methodologies for preparing 4-methoxy-1-methyl-5-(4-(phenylsulfonyl)piperidine-1-carbonyl)pyridin-2(1H)-one, and how can reaction yields be optimized?

Classification : Basic
Methodological Answer :
The synthesis typically involves sequential functionalization of the pyridin-2-one core. Key steps include:

  • Piperidine sulfonylation : Reacting 4-(phenylsulfonyl)piperidine with chloroformate derivatives under anhydrous conditions (e.g., dichloromethane, nitrogen atmosphere) to form the carbonyl intermediate .
  • Methoxy and methyl group installation : Methoxylation via nucleophilic substitution (NaOH/MeOH) and methylation using iodomethane in DMF .
  • Coupling reactions : Amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) to attach the piperidine-sulfonyl moiety .
    Yield Optimization :
  • Use high-purity precursors and anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC/HPLC and adjust stoichiometry (1.2–1.5 equivalents for sulfonylation steps) .

How can computational modeling resolve discrepancies in reported biological activity data for this compound?

Classification : Advanced
Methodological Answer :
Contradictions in biological data (e.g., varying IC50 values) may arise from differences in assay conditions or conformational flexibility. Mitigation strategies include:

  • Molecular docking : Simulate binding to target enzymes (e.g., beta-lactamase) using AutoDock Vina to identify dominant binding poses .
  • Molecular Dynamics (MD) : Run 100 ns MD simulations (AMBER/CHARMM) to assess stability of ligand-enzyme complexes under physiological pH and salinity .
  • SAR analysis : Compare electrostatic potential maps (Gaussian 09) to evaluate how substituents (e.g., sulfonyl vs. methyl groups) modulate activity .

What analytical techniques are critical for characterizing this compound’s structural purity, and how are spectral inconsistencies addressed?

Classification : Basic
Methodological Answer :

  • Primary techniques :
    • ¹H/¹³C NMR : Confirm regiochemistry of methoxy (δ ~3.8 ppm) and piperidine carbonyl (δ ~170 ppm) groups .
    • HRMS : Validate molecular weight (expected [M+H]⁺: ~473.18 Da) with <2 ppm error .
  • Addressing inconsistencies :
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .
    • PXRD : Detect crystalline impurities if melting point deviates >2°C from literature values .

How does the sulfonyl-piperidine moiety influence the compound’s pharmacokinetic profile, and what modifications improve metabolic stability?

Classification : Advanced
Methodological Answer :
The sulfonyl group enhances hydrophilicity (clogP ~2.1) but may reduce metabolic stability due to CYP450 oxidation. Strategies for optimization:

  • Isosteric replacement : Substitute phenylsulfonyl with methylsulfone to reduce steric bulk (predicted via SwissADME) .
  • Prodrug design : Mask the sulfonyl group as a tert-butyl ester to enhance membrane permeability .
  • In vitro microsomal assays : Incubate with human liver microsomes (HLMs) to identify metabolic hotspots (e.g., piperidine N-dealkylation) .

What experimental designs are recommended for evaluating this compound’s synergistic effects with antibiotics against resistant pathogens?

Classification : Advanced
Methodological Answer :

  • Checkerboard assay : Test fractional inhibitory concentration (FIC) indices with beta-lactams (e.g., ceftazidime) against MRSA .
  • Time-kill kinetics : Monitor bacterial viability over 24 hours at 0.5× and 1× MIC concentrations .
  • Resistance induction studies : Serial passage bacteria for 30 generations in sub-MIC doses to assess propensity for resistance development .

How can researchers address low solubility in aqueous buffers during in vitro assays?

Classification : Basic
Methodological Answer :

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to maintain solubility without cytotoxicity .
  • pH adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80 for colloidal dispersion .
  • Sonication : Apply 10-minute ultrasonic pulses (40 kHz) to disrupt aggregates before dosing .

What structural features correlate with off-target toxicity in preclinical models, and how can they be mitigated?

Classification : Advanced
Methodological Answer :

  • Toxicity hotspots :
    • The methylpyridinone core may inhibit hERG channels (predict via PatchXpress).
    • Sulfonyl groups can induce glutathione depletion (measure via GSH/GSSG ratios in HepG2 cells) .
  • Mitigation :
    • Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to reduce hERG binding .
    • Co-administer N-acetylcysteine (5 mM) to counteract oxidative stress in hepatotoxicity assays .

How do reaction conditions (e.g., solvent polarity, temperature) influence stereochemical outcomes during synthesis?

Classification : Advanced
Methodological Answer :

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, ensuring retention of piperidine stereochemistry .
  • Temperature control : Maintain ≤0°C during imidazole sulfonylation to prevent racemization .
  • Chiral HPLC : Use Chiralpak IA columns to quantify enantiomeric excess (>98% required for in vivo studies) .

What strategies validate target engagement in cellular models lacking crystallographic data for the putative enzyme target?

Classification : Advanced
Methodological Answer :

  • Cellular thermal shift assay (CETSA) : Incubate cells at 45–55°C with/without compound; monitor target protein stability via Western blot .
  • Photoaffinity labeling : Synthesize an azide derivative and perform click chemistry with fluorescent probes to visualize binding .
  • Knockdown/rescue experiments : Use siRNA to silence the target enzyme and assess restoration of compound activity .

How can researchers reconcile conflicting LogD values reported in computational vs. experimental studies?

Classification : Advanced
Methodological Answer :

  • Experimental validation : Measure LogD via shake-flask method (octanol/PBS, pH 7.4) with HPLC quantification .
  • Computational refinement : Adjust force field parameters (e.g., OPLS4) to account for sulfonyl group polarization .
  • Ionic strength adjustment : Account for buffer ion effects (e.g., 150 mM NaCl) in MD simulations .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.